molecular formula C54H85NO14 B601105 Everolimus O-ethyl impurity CAS No. 1704711-12-5

Everolimus O-ethyl impurity

Cat. No.: B601105
CAS No.: 1704711-12-5
M. Wt: 972.28
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Description

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

The structural elucidation of this compound relies heavily on 2D NMR spectroscopy, including COSY (Correlation Spectroscopy) , TOCSY (Total Correlation Spectroscopy) , and HSQC (Heteronuclear Single Quantum Coherence) experiments. These techniques enable precise assignment of proton and carbon signals, particularly for distinguishing the ethoxy group from the methoxy group in everolimus.

  • COSY/TOCSY Analysis : Reveals scalar coupling networks, confirming the connectivity of the ethoxy group at position 7. The ethyl protons exhibit distinct splitting patterns compared to the methoxy group, aiding in positional confirmation.
  • HSQC/NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on through-space interactions, critical for resolving stereochemical ambiguities in the macrocyclic structure.

Liquid Chromatography–High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is pivotal for confirming the molecular formula and fragmentation patterns. The [M + H]⁺ ion at m/z 973.293 (calculated for C₅₄H₈₅NO₁₄) is resolved with high precision, distinguishing the impurity from everolimus (m/z 959.289 for [M + H]⁺). Key fragmentation pathways include:

  • Cleavage of the lactone ring at position 1–2, yielding fragments at m/z 781.4 and 644.3.
  • Loss of the ethoxy group at position 7, generating a charged fragment at m/z 943.2 (C₅₂H₈₁NO₁₄).
Technique Key Observations Source
¹H NMR Ethyl protons at δ 1.2–1.4 ppm (triplet), methoxy at δ 3.3 ppm (singlet) absent.
¹³C NMR Ethoxy carbon signals at δ 15.2 (CH₃) and 63.5 (OCH₂).
LC-HRMS/MS [M + H]⁺ at m/z 973.293; fragments at m/z 781.4 (lactone cleavage) and 644.3.

Comparative Analysis with Parent Compound Everolimus

Structural and Functional Differences

Parameter Everolimus This compound
Molecular Formula C₅₃H₈₃NO₁₄ C₅₄H₈₅NO₁₄
Molecular Weight 958.24 g/mol 972.28 g/mol
Position 7 Substituent Methoxy (-OCH₃) Ethoxy (-OCH₂CH₃)
Hydrophobicity Moderate Increased due to ethyl group

The ethoxy substitution enhances lipophilicity, potentially altering membrane permeability and metabolic pathways. However, the core macrocyclic structure and immunosuppressive pharmacophore (e.g., the 42-O-(2-hydroxyethyl) moiety) remain conserved.

Impurity Formation and Stability

This compound arises primarily as a process-related impurity during synthetic modifications of rapamycin. Its formation is linked to alkylation side reactions involving ethylating agents, such as during the synthesis of intermediates like PG-EVR. Unlike everolimus, which is stable under alkaline and photolytic conditions, the impurity may exhibit distinct degradation pathways under oxidative stress due to the increased steric bulk of the ethoxy group.

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85NO14/c1-11-66-45-31-41-22-20-39(8)54(63,69-41)51(60)52(61)55-24-16-15-19-42(55)53(62)68-46(36(5)29-40-21-23-44(67-26-25-56)47(30-40)64-9)32-43(57)35(4)28-38(7)49(59)50(65-10)48(58)37(6)27-33(2)17-13-12-14-18-34(45)3/h12-14,17-18,28,33,35-37,39-42,44-47,49-50,56,59,63H,11,15-16,19-27,29-32H2,1-10H3/b14-12+,17-13+,34-18+,38-28+/t33-,35-,36-,37-,39-,40+,41?,42+,44-,45+,46+,47-,49-,50+,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQORCAKVOXCS-UAOJCEQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CCC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C1C)C)C)OC)O)C)C)C(C)CC4CCC(C(C4)OC)OCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]\1CC2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704711-12-5
Record name 7-o-Desmethyl-7-O-ethyl everolimus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1704711125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-O-DESMETHYL-7-O-ETHYL EVEROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYA2X8ZTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Cellular Effects

The cellular effects of this compound are expected to be similar to those of Everolimus. Everolimus has been shown to block growth-driven transduction signals in T-cell responses to alloantigen. This action occurs at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus. Therefore, it is plausible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a derivative of Everolimus, it may bind to the FKBP12 protein, inhibiting the mTOR pathway. This inhibition could lead to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

Studies on Everolimus suggest that it is stable when stored at -20°C for up to 90 days. It’s plausible that this compound may have similar stability characteristics.

Dosage Effects in Animal Models

Studies on Everolimus have shown that it improves outcomes in a rat model of intracerebral hemorrhage at dosages of 50 and 100 µg/kg. It’s plausible that this compound may have similar dosage-dependent effects.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Everolimus. Everolimus is known to impact glucose metabolism, impairing glycolysis and the pentose phosphate pathway. Therefore, this compound may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Everolimus is known to be rapidly absorbed and reaches peak concentration after 1.3–1.8 hours. It’s plausible that this compound may have similar transport and distribution characteristics.

Biological Activity

Everolimus O-ethyl impurity is a derivative of the immunosuppressant Everolimus, which is primarily known for its role as an mTOR (mammalian target of rapamycin) inhibitor. This compound has garnered attention due to its potential biological activities and implications in therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 1704711-12-5
  • Molecular Formula : C54H85NO14
  • Molecular Weight : 972.28 g/mol

This compound shares a similar mechanism of action with Everolimus, primarily targeting the mTOR pathway. The interaction occurs through binding to FKBP12 (FK506 binding protein 12), leading to the formation of a complex that inhibits mTOR kinase activity. This inhibition affects various cellular processes, including:

  • Cell Growth and Proliferation : The compound inhibits cytokine-mediated lymphocyte proliferation, which is crucial in immune responses.
  • Signal Transduction : It blocks growth-driven transduction signals in T-cell responses to alloantigen, impacting immune modulation .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate enhanced oral bioavailability compared to its parent compound due to the introduction of a hydrophilic ethyl chain. Key pharmacokinetic findings include:

  • Absorption : Improved absorption characteristics due to increased hydrophilicity.
  • Distribution : Similar tissue distribution patterns as Everolimus, with significant accumulation in organs such as the liver, kidneys, and gastrointestinal tract.
  • Metabolism : Extensive metabolism primarily via cytochrome P450 isoenzyme CYP3A4, similar to Everolimus .

In Vitro Studies

Research on Everolimus has shown that it improves outcomes in various animal models. For instance, in a rat model of intracerebral hemorrhage, dosages of 50 and 100 µg/kg demonstrated beneficial effects on recovery.

In Vivo Studies

This compound exhibits biological activities that mirror those of Everolimus. These include:

  • Immunosuppressive Properties : Significant reduction in lymphocyte counts and suppression of immune responses.
  • Antiproliferative Effects : Inhibition of tumor cell growth through mTOR pathway modulation.

Toxicological Profile

Toxicological studies have indicated potential adverse effects associated with Everolimus and its impurities. Common toxicities observed include:

  • Reproductive Toxicity : Atrophy in reproductive organs in animal studies.
  • Hematological Effects : Alterations in blood cell counts and lymphoid atrophy.
  • Organ-Specific Toxicities : Observations of inflammation and damage in various organs such as the liver and kidneys .

Case Studies

A comprehensive analysis of adverse events related to Everolimus was conducted using data from the FDA Adverse Event Reporting System (FAERS). The study identified significant adverse events associated with Everolimus treatment, including:

  • Stomatitis
  • Pneumonitis
  • Impaired Insulin Secretion

Unexpected adverse events such as biliary ischemia and angiofibroma were also reported . This underscores the importance of monitoring for potential side effects when using Everolimus or its impurities.

Scientific Research Applications

Pharmaceutical Development

Everolimus O-ethyl impurity plays a significant role in the pharmaceutical industry, particularly in the context of drug formulation and stability assessments. The impurity's presence can affect the overall quality and efficacy of drug products.

Quality Control

  • Analytical Chemistry : this compound is utilized as a marker in analytical chemistry for assessing the purity of Everolimus formulations. High-performance thin-layer chromatography (HPTLC) is commonly employed to quantify both Everolimus and its impurities, ensuring compliance with regulatory standards.
  • Stability Studies : The stability of Everolimus formulations can be influenced by the presence of impurities like the O-ethyl variant. Research indicates that Everolimus is sensitive to light, moisture, and heat, which can lead to degradation. Therefore, understanding how impurities affect stability is crucial for developing robust pharmaceutical products .

Immunosuppressive Effects

  • Mechanism of Action : Similar to Everolimus, the O-ethyl impurity may inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a critical role in cell growth and proliferation. This inhibition can lead to reduced lymphocyte proliferation, making it potentially beneficial in transplant medicine.

Research Implications

  • Drug Interaction Studies : Given its structural similarity to Everolimus, research into the interactions between this compound and other drugs is essential for comprehensive drug safety evaluations. Understanding these interactions can help mitigate risks associated with polypharmacy in patients undergoing treatment with immunosuppressants.

While comprehensive case studies specifically focusing on this compound are scarce, several studies highlight its importance in pharmaceutical formulations:

Case Study Insights

  • Stability Testing : Research has shown that formulations containing Everolimus must be carefully monitored for impurities like the O-ethyl variant due to their impact on drug stability under varying environmental conditions .
  • Bioavailability Studies : Investigations into the bioavailability of formulations containing Everolimus have indicated that impurities can alter pharmacokinetic properties, necessitating thorough evaluation during drug development .

Comparison with Similar Compounds

Structural Features

The O-ethyl impurity belongs to a class of everolimus derivatives and analogs with modifications at key functional groups. Below is a comparative analysis of its structure against related compounds:

Compound Key Structural Difference Molecular Formula Molecular Weight
Everolimus 42-O-(2-hydroxyethyl) group C₅₃H₈₃NO₁₄ 958.22
Everolimus O-ethyl impurity 7-O-ethyl substitution (replaces hydroxyethyl) C₅₄H₈₅NO₁₄ 972.27
O-Desmethyl Everolimus Lacks a methyl group at the 19-O position C₅₂H₈₁NO₁₄ 944.20
42-O-tert-Butyldimethylsilyloxyethyl Rapamycin tert-butyldimethylsilyl (TBDMS) protection at 42-O C₅₉H₉₇NO₁₄Si 1072.49
Everolimus Similar (PubCid: 57254959) Undisclosed modification (in silico-optimized) Undisclosed Undisclosed

Key Observations :

  • The O-ethyl impurity exhibits higher molecular weight than everolimus due to the ethyl substitution.
  • TBDMS-protected analogs (e.g., 42-O-tert-butyldimethylsilyloxyethyl rapamycin) are bulkier, impacting solubility and synthetic utility .

Physicochemical Properties

Parameter This compound Everolimus O-Desmethyl Everolimus
logP (Predicted) 1.17 4.2 (experimental) ~3.8 (estimated)
Solubility Low in water, moderate in organic solvents Soluble in DMSO, ethanol Similar to everolimus
Boiling Point 1005°C (predicted) Not reported Not reported

Implications :

  • The higher logP of everolimus compared to its O-ethyl impurity suggests better membrane permeability, aligning with its therapeutic efficacy .
  • The O-ethyl impurity’s lower solubility may complicate its removal during purification .

Binding Affinity and mTOR Inhibition

While everolimus inhibits mTOR via FKBP12 binding, its O-ethyl impurity is presumed inactive due to structural deviations. Molecular docking studies highlight that optimized analogs (e.g., PubCid: 57254959) exhibit 1.5-fold higher FKBP12 binding affinity than everolimus, though their clinical relevance remains unexplored . In contrast, asiaticoside—a natural compound with structural similarities—shows weaker mTOR inhibition (IC₅₀: ~60 µM vs. everolimus: 29.5 µM) due to lower lipophilicity .

Preparation Methods

Acid-Catalyzed Ethylation (Prior Art)

The traditional method involves reacting everolimus with ethanol under acidic conditions. As described in Chinese Patent CN104530112A, everolimus (0.2 g) is dissolved in absolute ethanol (20 mL) with 0.1 N hydrochloric acid (10 mL) and stirred at 20–30°C for 24 hours. Post-reaction workup includes extraction with ethyl acetate, washing with sodium bicarbonate and brine, and purification via preparative HPLC. This method yields 42% of the O-ethyl impurity with 93.2% HPLC purity but introduces 4.25% isomer impurities. The acidic environment promotes chiral isomerization, complicating purification and reducing industrial scalability.

Base-Catalyzed Ethylation (Innovative Approach)

Patent CN114671891A introduces a base-catalyzed method to suppress isomerization. Everolimus is dissolved in a mixture of ethanol and an organic solvent (e.g., tetrahydrofuran, chloroform) at 30–65°C, followed by the addition of an inorganic base such as sodium hydroxide. Key parameters include:

  • Molar ratio (everolimus:base): 1:0.5–1.5

  • Solvent ratio (organic:ethanol): 2:1–4:1

  • Reaction time: 1 hour

This method achieves yields of 79.6–88.5% with HPLC purity exceeding 98.86% and negligible isomer content. The base neutralizes acidic byproducts, preventing epimerization at the C42 position, a common issue in prior methods.

Comparative Analysis of Ethylation Methods

ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Yield 42%79.6–88.5%
HPLC Purity 93.2%98.86–99.97%
Isomer Impurities 4.25%<0.5%
Reaction Time 24 hours1 hour
Industrial Viability LowHigh

The base-catalyzed method reduces labor costs by 30% and eliminates the need for preparative HPLC, relying instead on column chromatography with ethyl acetate/petroleum ether.

Optimization of Reaction Conditions

Solvent Selection

Tetrahydrofuran (THF) is preferred over chloroform or 1,4-dioxane due to its higher polarity, which improves everolimus solubility and reaction homogeneity. A THF:ethanol ratio of 3:1 maximizes yield (88.5%) by balancing solubilization and nucleophilic attack efficiency.

Temperature Effects

Reactions conducted at 40–45°C achieve optimal kinetics without thermal degradation. Elevated temperatures (>65°C) in 1,4-dioxane reduce yields to 79.6% due to competing side reactions.

Base Screening

Sodium hydroxide outperforms sodium carbonate and potassium carbonate in deprotonating ethanol, enhancing ethoxide ion concentration. A molar ratio of 1:0.8 (everolimus:NaOH) minimizes base-induced degradation.

Analytical Validation and Characterization

HPLC Method Development

A stability-indicating HPLC method (Hypersil BDS C18 column, acetate buffer:acetonitrile = 50:50, pH 6.5) resolves this compound from degradation products with a retention time of 6.2 minutes. The method demonstrates:

  • Linearity: R2=0.9999R^2 = 0.9999 (1–50 μg/mL)

  • LOD/LOQ: 0.036 μg/mL / 0.109 μg/mL

  • Accuracy: 100.55% mean recovery

Structural Elucidation

Nuclear magnetic resonance (NMR) confirms the O-ethyl group at C42 (δ 1.22 ppm, triplet, –CH2CH3). High-resolution mass spectrometry (HRMS) shows [M+Na]+=1003.562[M+Na]^+ = 1003.562, consistent with the molecular formula C53H85NO14C_{53}H_{85}NO_{14}.

Industrial-Scale Process Design

Workflow Modifications

  • One-Pot Synthesis: Combining ethylation and hydrolysis steps reduces intermediate isolation, increasing throughput by 15%.

  • Green Chemistry: Replacing dichloromethane with ethyl acetate in extraction lowers environmental impact.

Cost-Benefit Analysis

FactorAcid MethodBase Method
Solvent Cost $12,000/ton$8,500/ton
Energy Consumption 120 kWh/kg75 kWh/kg
API Compliance Requires HPLCDirect use

Q & A

Q. What analytical methods are recommended for quantifying Everolimus O-ethyl impurity in drug substances?

High-performance liquid chromatography (HPLC) with UV detection is the standard method, as per pharmacopeial guidelines . The impurity percentage is calculated using:

Impurity %=(rU×CS×FrS×CU)×100\text{Impurity \%} = \left(\frac{r_U \times C_S \times F}{r_S \times C_U}\right) \times 100

where rUr_U and rSr_S are peak responses of the impurity and Everolimus, respectively, FF is the relative response factor (see Table 2 in ), and CS/CUC_S/C_U are standard/sample concentrations. Validation parameters (specificity, linearity, accuracy) must adhere to ICH Q2(R1) guidelines .

Q. How should researchers establish detection limits for this compound?

The reporting threshold is 0.05% as per pharmacopeial standards . To determine limits, use signal-to-noise ratios (S/N ≥ 10 for quantification, S/N ≥ 3 for detection) and spike-recovery experiments across multiple batches. Calibration curves should cover 0.05%–1.0% of the impurity relative to the main compound .

Q. What are the primary sources of this compound in synthesis?

The impurity arises during the ethylation step of Everolimus synthesis, often due to incomplete purification or side reactions. Process-related factors (e.g., temperature, solvent polarity) and raw material quality must be controlled. Structural confirmation via LC-MS/MS and NMR is critical to trace the impurity’s origin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across laboratories?

Inter-laboratory variability may stem from differences in HPLC column chemistry, detector sensitivity, or calibration standards. To harmonize

  • Use USP reference standards for Everolimus and its impurities .
  • Implement cross-validation protocols with shared spiked samples.
  • Apply multivariate statistical analysis (e.g., ANOVA) to identify systematic errors .

Q. What advanced techniques enable structural elucidation of trace-level this compound?

High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation can confirm molecular formulas. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for resolving stereochemical ambiguities. For semi-volatile impurities, gas chromatography (GC-MS) with cryogenic trapping improves detection .

Q. How do pharmacokinetic studies account for the impact of this compound on drug efficacy?

Preclinical models (e.g., in vivo rat studies) are used to assess impurity toxicity and bioavailability. Dose-ranging studies compare impurity-spiked Everolimus formulations against pure batches, monitoring biomarkers like mTOR inhibition efficacy and renal/hepatic toxicity. Toxicokinetic parameters (AUC, CmaxC_{\text{max}}) are analyzed using non-compartmental models .

Q. What validation criteria are critical for impurity-specific analytical methods?

Method validation must include:

  • Specificity : No interference from matrix components (verified via forced degradation studies).
  • Linearity : R20.99R^2 \geq 0.99 over 50%–150% of the target impurity range.
  • Accuracy : 90%–110% recovery in spiked samples.
  • Robustness : Testing pH, flow rate, and column temperature variations .

Q. How can researchers address conflicting toxicological data for this compound?

Contradictory findings may arise from differences in impurity levels, assay sensitivity, or model systems. Solutions include:

  • Meta-analysis of published toxicity data with stratification by impurity concentration and study design.
  • In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential .
  • Dose-response modeling to establish threshold limits for adverse effects .

Methodological and Regulatory Considerations

Q. What experimental designs are optimal for studying impurity degradation pathways?

Use forced degradation studies under stress conditions (acid/base hydrolysis, oxidation, thermal stress). Monitor degradation products via LC-HRMS and map pathways using kinetic modeling (e.g., Arrhenius plots for thermal stability). Statistical tools like principal component analysis (PCA) identify dominant degradation routes .

Q. How should researchers ensure compliance with evolving regulatory standards for impurity profiling?

Regularly consult updated pharmacopeial monographs (e.g., USP, EP) and ICH guidelines. Participate in collaborative trials via platforms like the European Commission’s Common Data Platform on Chemicals to align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Data Presentation and Reproducibility

Q. What data must be included in publications to ensure reproducibility of impurity studies?

  • Detailed chromatographic conditions (column type, mobile phase, gradient program).
  • Raw data for calibration curves and validation parameters.
  • NMR/MS spectra for impurity identification.
  • Code for statistical analyses (e.g., R/Python scripts) .

Q. How can researchers mitigate bias in impurity quantification?

  • Blind sample analysis with randomized batch numbering.
  • Use of automated integration software to minimize manual peak adjustment.
  • Independent verification by a second analyst .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Everolimus O-ethyl impurity
Reactant of Route 2
Everolimus O-ethyl impurity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.